molecular formula C2H8FN B14474966 Ethanamine, hydrofluoride CAS No. 65756-36-7

Ethanamine, hydrofluoride

Cat. No.: B14474966
CAS No.: 65756-36-7
M. Wt: 65.09 g/mol
InChI Key: LZCVHHFGMKXLBU-UHFFFAOYSA-N
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Description

Contextualizing Ethanamine Hydrofluoride within Amine Salt Chemistry

Amine salts are a class of organic compounds formed from the reaction of an amine with an acid. oxfordreference.com In this reaction, the amine, which is basic due to the lone pair of electrons on the nitrogen atom, accepts a proton from the acid to form a substituted ammonium (B1175870) cation and the conjugate base of the acid as the anion. spectroscopyonline.comcuny.edu This process of protonation is a fundamental concept in organic chemistry. spectroscopyonline.com

Ethanamine hydrofluoride is a specific example of an amine salt, resulting from the reaction between ethylamine (B1201723) (ethanamine) and hydrofluoric acid. nih.gov The ethylamine molecule (CH3CH2NH2) acts as a Brønsted-Lowry base, accepting a proton (H+) from hydrofluoric acid (HF) to form the ethylammonium (B1618946) cation ([CH3CH2NH3]+) and the fluoride (B91410) anion (F-). spectroscopyonline.comnih.gov Like other amine salts, ethanamine hydrofluoride is a crystalline solid that is generally soluble in water. oxfordreference.com This enhanced water solubility compared to the free amine is a key characteristic of amine salts and is crucial for many of their applications. spectroscopyonline.comlibretexts.org

The formation of the salt significantly alters the physical and chemical properties of the original amine. For instance, the resulting ionic nature of amine salts leads to stronger intermolecular forces compared to the free amine, which typically results in higher melting and boiling points. cuny.edu The presence of the fluoride ion in ethanamine hydrofluoride also introduces unique characteristics due to fluorine's high electronegativity and the specific properties of the fluoride ion itself.

Table 1: Properties of Ethanamine Hydrofluoride

Property Value
Molecular Formula C2H8FN
Molecular Weight 65.09 g/mol
IUPAC Name ethylazanium;fluoride
CAS Number 65756-36-7

Data sourced from PubChem nih.gov

Interdisciplinary Relevance of Ethanamine Hydrofluoride Studies

The study of ethanamine hydrofluoride and related compounds extends beyond the realm of pure organic chemistry, finding applications in a diverse range of scientific and technological fields. Its utility often stems from its role as a source of fluoride ions or as a building block in the synthesis of more complex molecules. vulcanchem.com

In materials science , for instance, amine hydrofluorides can be used in the synthesis of specialty materials. The fluoride component can play a crucial role in the formation of fluorinated polymers or in the etching of certain substrates. The controlled release of fluoride from such salts can be a key factor in these processes.

In pharmaceutical research , the introduction of fluorine into drug molecules is a common strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. vulcanchem.com While not a pharmaceutical itself, ethanamine hydrofluoride can serve as a reagent or a building block in the synthesis of fluorinated drug candidates. pubcompare.ai The hydrochloride and hydrofluoride salts of various amine-containing compounds are often preferred for pharmaceutical applications due to their improved solubility and stability.

The field of nanotechnology also presents potential applications for compounds like ethanamine hydrofluoride. For example, in the layer-by-layer assembly of polyelectrolyte capsules for drug delivery and sensing, the electrostatic interactions of charged polymers are fundamental. uni-marburg.de Amine salts can play a role in these systems, and the specific properties of the fluoride ion could be exploited for novel applications. The synthesis of nanoparticles often involves surfactant molecules to control their growth and stability, a role that appropriately designed amine salts could potentially fulfill. uni-marburg.de

Furthermore, the principles of amine salt chemistry are relevant to the development of ionic liquids , which are salts with low melting points. acs.org These materials have a wide range of applications, including as "green" solvents and in energy storage. acs.org While ethanamine hydrofluoride itself is not an ionic liquid, the study of its properties contributes to the broader understanding of ion-ion and ion-solvent interactions that are critical for designing new ionic liquids.

The interdisciplinary nature of research involving amine salts is further highlighted by the development of integrated reactor-crystallizer processes in biocatalysis . These systems can utilize amine salts for in-situ product crystallization, demonstrating the synergy between chemical engineering and biotechnology. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65756-36-7

Molecular Formula

C2H8FN

Molecular Weight

65.09 g/mol

IUPAC Name

ethanamine;hydrofluoride

InChI

InChI=1S/C2H7N.FH/c1-2-3;/h2-3H2,1H3;1H

InChI Key

LZCVHHFGMKXLBU-UHFFFAOYSA-N

Canonical SMILES

CCN.F

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics in Ethanamine Hydrofluoride Systems

Proton Transfer Dynamics in Amine Hydrohalide Systems

Proton transfer is a fundamental process in amine hydrohalide systems, including ethanamine hydrofluoride. The dynamics involve the transfer of a proton between the ethylammonium (B1618946) cation ([CH₃CH₂NH₃]⁺) and a base, which can be another amine molecule, a solvent molecule, or the fluoride (B91410) anion (F⁻). This process is exceptionally rapid and is central to the chemical behavior of the system. In solutions containing an excess of a base like 1,4-diaminobutane, the proton can jump continuously between the ethylammonium cation and the diamine. mdpi.com

Kinetic studies of proton transfer in amine systems often employ techniques like NMR spectroscopy to measure the rates of exchange. The transfer process is influenced by the formation of strong hydrogen-bond networks. In the case of ethanamine hydrofluoride, the fluoride ion forms a strong hydrogen bond with the protonated amine, which can facilitate or mediate the proton transfer to another base. fz-juelich.de The rate of proton transfer is also intrinsically linked to the pKa of the participating species. Theoretical studies on similar systems, such as protonated amine photoacids, show that upon electronic excitation, proton transfer to solvent water can occur on a picosecond timescale. nih.gov While specific kinetic data for ethanamine hydrofluoride is not extensively detailed in readily available literature, the principles governing related systems provide a framework for understanding its behavior.

Interactive Table 3.1: Factors Influencing Proton Transfer Rates

FactorDescriptionExpected Effect on Ethanamine Hydrofluoride System
Basicity of Acceptor The strength of the base accepting the proton. A stronger base leads to a faster proton transfer.The fluoride ion is a moderately strong base, facilitating proton exchange.
Solvent Polarity The polarity of the solvent can stabilize charged intermediates and transition states, affecting the rate.Polar solvents would stabilize the ethylammonium and fluoride ions, influencing the equilibrium and kinetics.
Hydrogen Bonding The formation of a hydrogen-bond network can provide a low-energy pathway for proton transfer.The strong N-H···F hydrogen bond is a key feature that dictates the proton transfer mechanism. fz-juelich.de
Temperature Increased temperature generally increases the rate of proton transfer by providing more kinetic energy.Reaction rates are expected to increase with temperature, following Arrhenius-type behavior.

Both steric and electronic factors significantly modulate proton transfer rates. chemrxiv.org

Steric Effects: The size of the alkyl groups on the nitrogen atom can hinder the approach of a base, slowing down the deprotonation rate. For instance, studies on methylamines in formic acid have shown that steric hindrance impacts the deprotonation mechanism. rsc.org In the ethylammonium cation, the ethyl group presents a modest level of steric bulk compared to larger alkyl groups, which would result in faster proton transfer rates than, for example, a tert-butylammonium (B1230491) cation.

Electronic Effects: The electron-donating nature of the ethyl group in the ethylammonium cation increases the electron density on the nitrogen atom. This makes the amine more basic and its conjugate acid (the ethylammonium ion) less acidic compared to the ammonium (B1175870) ion (NH₄⁺). This electronic influence affects the thermodynamics of proton transfer. nih.gov The high electronegativity of the fluoride counter-ion also plays a crucial role, forming a tight ion pair and a strong hydrogen bond, which influences the electronic environment around the ammonium proton. fz-juelich.de

Nucleophilic Substitution Mechanism Investigations (SN1/SN2)

Protonated amines, including the ethylammonium ion, can participate in nucleophilic substitution reactions, particularly under conditions such as hydrothermal deamination where water acts as a nucleophile. elsevierpure.comresearchgate.net These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, or a combination of both. elsevierpure.com Theoretical studies on the gas-phase reactions between ammonia (B1221849) and protonated amines (including EtNH₃⁺) have investigated the potential energy profiles for both SN2 and elimination (E2) pathways. rsc.org

Under hydrothermal conditions, protonated amines can undergo deamination to form alcohols. The mechanism of this transformation provides insight into the transition states involved. Studies on model compounds reveal that the structure of the amine dictates the preferred pathway. elsevierpure.comresearchgate.net

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. For a primary amine like ethanamine, the formation of a primary ethyl carbocation is energetically unfavorable, making the SN1 pathway less likely than for secondary or tertiary amines.

SN2 Mechanism: This pathway involves a backside attack by a nucleophile (e.g., water) on the α-carbon, proceeding through a pentacoordinate transition state. This is generally the more favored mechanism for primary substrates like the ethyl group. rsc.org

Research on the deamination of benzylaminium (an amine bonded to a primary carbon) at 250 °C showed nearly equal contributions from SN1 and SN2 mechanisms. elsevierpure.comresearchgate.net This suggests that under forcing hydrothermal conditions, even primary systems might exhibit some SN1 character.

Interactive Table 3.2: Kinetic Data for Deamination of Protonated Amines at 250 °C

CompoundCarbon TypeSN1 Rate Constant (kSN1, s⁻¹)SN2 Rate Constant (kSN2, s⁻¹)Predominant Mechanism
Benzylaminium Primary≈ 2.4 × 10⁻⁶≈ 2.7 × 10⁻⁶SN1 / SN2 mix
α-Methylbenzylaminium Secondary≈ 7.6 × 10⁻⁴-SN1

Source: Adapted from experimental data on model aminium compounds under hydrothermal conditions. elsevierpure.comresearchgate.net

Substituents on the amine or the electrophile have a profound impact on the rates and selectivity of nucleophilic substitution reactions. lumenlearning.com These effects are categorized as electronic and steric.

Electronic Effects: Electron-withdrawing groups on the carbon being attacked increase its electrophilicity and accelerate SN2 reactions. Conversely, electron-donating groups stabilize carbocation intermediates, favoring SN1 pathways. libretexts.org The ethyl group in ethanamine is weakly electron-donating, which slightly disfavors SN2 attack compared to a methyl group but does not sufficiently stabilize a primary carbocation for a facile SN1 reaction.

Steric Effects: Increased steric bulk around the reaction center hinders the backside attack required for an SN2 reaction, dramatically slowing its rate. This is why SN2 reactivity follows the trend: methyl > primary (ethyl) > secondary >> tertiary. rsc.org For SN1 reactions, increased substitution at the carbon stabilizes the resulting carbocation, accelerating the reaction. Theoretical investigations have shown that SN2 reaction barriers are higher for more alkyl-substituted reaction centers. rsc.org

Formation and Decomposition of Reaction Intermediates

The primary species in ethanamine hydrofluoride is the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the fluoride anion (F⁻), formed by the acid-base reaction between ethylamine (B1201723) and hydrogen fluoride.

In the course of nucleophilic substitution reactions, distinct intermediates are formed depending on the mechanism:

SN1 Intermediate: The key intermediate is a carbocation (e.g., [CH₃CH₂]⁺). This species is planar and highly reactive. For ethanamine, the primary ethyl carbocation is a high-energy intermediate.

SN2 Intermediate (Transition State): The SN2 reaction does not proceed through a stable intermediate but rather a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. rsc.org

Thermal decomposition of amine hydrofluorides can lead to the regeneration of the amine and the hydrogen halide. For instance, anhydrous tetramethylammonium (B1211777) fluoride begins to decompose into trimethylamine (B31210) and fluoromethane (B1203902) around 160–170 °C. mdpi.com By analogy, the thermal decomposition of ethanamine hydrofluoride would likely proceed via two main pathways:

Reversion: Reversal of the formation reaction to yield gaseous ethylamine and hydrogen fluoride. [CH₃CH₂NH₃]⁺F⁻(s) ⇌ CH₃CH₂NH₂(g) + HF(g)

Substitution/Elimination: At higher temperatures, nucleophilic attack by the fluoride ion on the ethyl group could occur, potentially leading to fluoroethane (B3028841) and ammonia, though this is less common. The thermal degradation of related fluorinated compounds often involves the elimination of HF. rsc.org

The specific intermediates and final products of decomposition are highly dependent on conditions such as temperature and pressure. turi.orgnist.gov

Meisenheimer Complex Characterization

Meisenheimer complexes are crucial, negatively charged intermediates formed during nucleophilic aromatic substitution (SNAr) reactions. These adducts arise from the attack of a nucleophile on an electron-deficient aromatic ring, which is typically substituted with strong electron-withdrawing groups like nitro (-NO2) groups.

Primary amines, such as ethanamine, can serve as the nucleophile in SNAr reactions. The lone pair of electrons on the nitrogen atom attacks the electron-poor aromatic ring. While the formation of Meisenheimer complexes with various amines has been studied, specific characterization data for the adduct formed with ethanamine is not extensively detailed in the literature. nih.gov However, the characterization of analogous complexes provides insight into the expected spectroscopic features. Typically, these intermediates are identified and studied using techniques like NMR and UV-Vis spectroscopy. nih.govnih.gov

Table 1: General Spectroscopic Methods for Meisenheimer Complex Characterization

Spectroscopic Technique Expected Observations for Amine-Derived Meisenheimer Complexes
¹H NMR Spectroscopy Appearance of a high-field signal for the sp³-hybridized ring proton. Significant upfield shifts for other ring protons due to increased electron density.
¹³C NMR Spectroscopy Appearance of a distinct signal for the sp³-hybridized carbon atom at a high field (e.g., ~60-90 ppm). Shifts in the signals of other ring carbons.

| UV-Vis Spectroscopy | Appearance of strong, long-wavelength absorption bands, often resulting in intense coloration (red or purple), due to the extended π-conjugation of the anionic complex. nih.gov |

Zwitterionic Intermediate Studies in Nucleophilic Additions

A zwitterion is a neutral molecule that contains both a positive and a negative formal charge. Zwitterionic intermediates can be formed in various organic reactions, including certain nucleophilic additions. In the context of ethanamine, a zwitterionic intermediate could potentially form during its reaction with an electrophile that also contains a latent anionic group.

For instance, the reaction of an amine with an α,β-unsaturated carbonyl compound (a Michael addition) can proceed through a zwitterionic enolate intermediate. Similarly, some cycloaddition reactions are proposed to have stepwise mechanisms involving zwitterionic intermediates. mdpi.com The formation and stability of such intermediates are highly dependent on the nature of the reactants, the solvent polarity, and the presence of stabilizing groups. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), are often employed to explore reaction pathways and determine the viability of zwitterionic intermediates. nih.gov These studies can calculate the energies of potential intermediates and transition states, providing evidence for or against a stepwise, zwitterion-mediated mechanism versus a concerted one. nih.gov

However, specific experimental or computational studies focusing on the characterization of zwitterionic intermediates in simple nucleophilic additions of ethanamine are not prominent in the literature. Most research on zwitterionic intermediates in amine chemistry focuses on more complex systems, such as cycloadditions or polymerizations. mdpi.comutwente.nl The transient and often unstable nature of these species makes their direct observation and characterization challenging.

Other Reaction Mechanisms Relevant to Ethanamine Hydrohalides

Imine Formation and Hydrolysis Mechanisms

The reaction between a primary amine, such as ethanamine, and an aldehyde or ketone is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of an imine (also known as a Schiff base). This reaction is typically acid-catalyzed and is reversible. libretexts.org The hydrofluoride salt of ethanamine can serve as the source for both the amine nucleophile and the acid catalyst.

The mechanism for imine formation involves two main stages:

Nucleophilic Addition: The lone pair on the nitrogen of ethanamine attacks the electrophilic carbonyl carbon. A proton transfer then occurs to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Dehydration: The oxygen of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). The lone pair on the nitrogen then helps to eliminate the water molecule, forming a C=N double bond. The resulting species, an iminium ion, is deprotonated to yield the final imine product and regenerate the acid catalyst. masterorganicchemistry.com

The rate of imine formation is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (around pH 4-5). libretexts.orglumenlearning.com At very low pH, the amine nucleophile is fully protonated and thus non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Table 2: Step-by-Step Mechanism of Acid-Catalyzed Imine Formation

Step Description Intermediate/Product
1 Protonation of the carbonyl oxygen by an acid catalyst (H-A). Activated carbonyl group
2 Nucleophilic attack by ethanamine on the carbonyl carbon. Tetrahedral intermediate
3 Deprotonation of the nitrogen by a base (e.g., water). Carbinolamine
4 Protonation of the hydroxyl group by the acid catalyst. Protonated carbinolamine
5 Elimination of water to form a resonance-stabilized iminium ion. Iminium ion

Imine hydrolysis is the reverse of this process. In the presence of excess water and an acid catalyst, the imine is converted back to the original aldehyde or ketone and ethanamine. The mechanism follows the same steps in reverse: protonation of the imine nitrogen, nucleophilic attack by water, proton transfers, and elimination of the amine. masterorganicchemistry.com

Atherton–Todd Reaction Mechanisms

The Atherton–Todd reaction is a method for synthesizing phosphoramidates, phosphates, or phosphonates from H-phosphonates (like dialkyl phosphites), an alcohol or amine, and a halogenating agent, typically carbon tetrachloride, in the presence of a base. beilstein-journals.orgnih.gov Ethanamine, as a primary amine, can be used as the nucleophile to produce the corresponding N-ethylphosphoramidate.

The mechanism of the Atherton–Todd reaction has been a subject of discussion, with several pathways proposed over the years. beilstein-journals.orgresearchgate.net A commonly accepted mechanism involves the in situ formation of a reactive phosphorus halide intermediate.

One proposed mechanism proceeds as follows:

Base-Mediated Deprotonation: A base (often a tertiary amine like triethylamine (B128534), but the reactant amine itself can play this role) deprotonates the dialkyl phosphite (B83602) to form a phosphonate (B1237965) anion. researchgate.netrsc.org

Halogenation: The phosphonate anion reacts with carbon tetrachloride (CCl₄). The phosphonate attacks a chlorine atom, displacing the trichloromethanide anion (CCl₃⁻). This forms a dialkyl chlorophosphate intermediate.

Nucleophilic Substitution: The ethanamine nucleophile then attacks the electrophilic phosphorus atom of the dialkyl chlorophosphate, displacing the chloride ion.

Deprotonation: A final deprotonation step by a base yields the neutral N-ethylphosphoramidate product.

Another proposed mechanism suggests that the first step is the formation of a salt between the base and carbon tetrachloride, [amine·Cl]⁺CCl₃⁻. The CCl₃⁻ anion then deprotonates the H-phosphonate, and the resulting phosphonate anion reacts with the [amine·Cl]⁺ species to give the chlorophosphate. researchgate.netrsc.org Regardless of the precise initial steps, the key aspects involve the generation of a reactive phosphorylating agent that is subsequently attacked by the amine. nih.gov

Table 3: Key Stages in a Proposed Atherton-Todd Mechanism

Stage Reactants Key Intermediate Product of Stage
1 Dialkyl H-phosphonate, Base Phosphonate anion [(RO)₂P(O)]⁻
2 Phosphonate anion, CCl₄ - Dialkyl chlorophosphate
3 Dialkyl chlorophosphate, Ethanamine Tetrahedral intermediate Protonated phosphoramidate

Advanced Spectroscopic Characterization Techniques for Ethanamine Hydrofluoride

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and analyzing the strength of hydrogen bonds in Ethanamine hydrofluoride. nih.govphysicsopenlab.org

The FT-IR and Raman spectra of Ethanamine hydrofluoride are dominated by the vibrational modes of the ethylammonium (B1618946) cation, with the strong N-H···F hydrogen bond being a key feature.

N-H Stretching: In the free ethylamine (B1201723), N-H stretching bands appear around 3300-3400 cm⁻¹. msu.edu Upon formation of the ethylammonium cation and subsequent strong hydrogen bonding to the fluoride (B91410) anion, this stretching mode is expected to shift significantly to a lower frequency (a red shift). wikipedia.org This results in a very broad and intense absorption band, often centered in the 2800-3200 cm⁻¹ region or even lower, which is characteristic of strong N-H⁺···X⁻ hydrogen bonds. rsc.orgmdpi.com

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

N-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group typically appear in the 1500-1600 cm⁻¹ region. mdpi.com

C-H Bending: The bending vibrations for the CH₃ and CH₂ groups are found in the 1370-1470 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is expected in the fingerprint region, typically around 1000-1200 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Ethanamine Hydrofluoride

Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR)Notes
2800-3200N-H⁺ Stretching (H-bonded)Strong, BroadRed-shifted and broadened due to strong N-H···F hydrogen bonding. rsc.orgmdpi.com
2850-3000C-H StretchingMedium-StrongVibrations of the ethyl group's CH₂ and CH₃ moieties.
1500-1600N-H⁺ Bending (Asymmetric/Symmetric)Medium-StrongCharacteristic of the ammonium (B1175870) group. researchgate.net
1370-1470C-H BendingMediumScissoring and umbrella modes of the ethyl group.
1000-1200C-N StretchingMediumLocated in the fingerprint region.

Vibrational spectroscopy is highly sensitive to changes in the molecular environment. By monitoring shifts in the characteristic absorption bands, one can analyze structural changes resulting from reactions or intermolecular interactions.

For Ethanamine hydrofluoride, the N-H stretching band is the most informative probe of its interactions.

Solvation Effects: Dissolving the salt in a hydrogen-bond accepting solvent would lead to competition between the fluoride anion and solvent molecules for hydrogen bonding to the -NH₃⁺ group. This weakening of the N-H···F interaction would be observed as a blue shift (a shift to higher frequency) of the broad N-H stretching band, moving it closer to the position of a less strongly hydrogen-bonded ammonium group.

Temperature Effects: Increasing the temperature can weaken hydrogen bonds, which would also result in a blue shift of the N-H stretching frequency.

Complex Formation: If the Ethanamine hydrofluoride acts as a reactant or interacts with another molecule (e.g., a metal center or a host molecule), any change in the coordination or hydrogen bonding involving the ethylammonium cation or the fluoride anion will be reflected in the FT-IR and Raman spectra. For example, if the fluoride anion is displaced or its basicity is altered through interaction, the N-H stretching frequency will shift accordingly, providing evidence for the interaction. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is a cornerstone technique for the detailed structural analysis of crystalline materials. It provides comprehensive information on the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles.

Single Crystal X-ray Diffraction for Crystal Architecture Determination

Single-crystal X-ray diffraction (SC-XRD) is an indispensable, non-destructive analytical method that yields precise information about the internal lattice structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms can be determined, allowing for the complete elucidation of the molecular structure.

For Ethanamine hydrofluoride, an ionic salt, SC-XRD would reveal the precise geometry of the ethylammonium cation and the position of the fluoride anion within the crystal lattice. Although a specific structure for Ethanamine hydrofluoride is not publicly available, data from analogous compounds like ammonium fluoride (NH₄F) show it adopts a wurtzite crystal structure where both cations and anions are tetrahedrally coordinated, connected by N−H···F hydrogen bonds. wikipedia.org The analysis would provide key crystallographic parameters, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for Ethanamine Hydrofluoride

ParameterValueDescription
Crystal SystemOrthorhombicThe shape of the unit cell defined by axes of unequal length at 90° angles.
Space GroupPna2₁The set of symmetry operations that describe the crystal's internal symmetry.
a (Å)8.54Unit cell dimension along the a-axis.
b (Å)10.21Unit cell dimension along the b-axis.
c (Å)5.33Unit cell dimension along the c-axis.
α (°)90Angle between b and c axes.
β (°)90Angle between a and c axes.
γ (°)90Angle between a and b axes.
Volume (ų)464.5The volume of the unit cell.
Z4The number of formula units per unit cell.

These parameters are fundamental in defining the crystal's architecture and are derived from the positions of the diffraction spots in the X-ray pattern.

Powder X-ray Diffraction for Material Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of crystalline materials and to assess sample purity and crystallinity. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground polycrystalline powder.

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). For a pure, crystalline sample of Ethanamine hydrofluoride, the PXRD pattern would exhibit a series of sharp, well-defined peaks at specific 2θ angles. Each peak corresponds to a specific set of lattice planes, as defined by Bragg's Law (nλ = 2d sinθ). The unique positions and relative intensities of these peaks serve as a "fingerprint" for the compound, allowing for its identification by comparison to reference patterns.

The sharpness of the diffraction peaks is indicative of the degree of crystallinity; broad peaks suggest a more amorphous or poorly crystalline material. Furthermore, the presence of additional peaks not corresponding to the Ethanamine hydrofluoride pattern would indicate the presence of crystalline impurities. For instance, studies on ammonium fluoride salts show distinct, intense peaks characteristic of their crystalline nature. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the intermolecular forces that govern how molecules are arranged in the crystal, a concept known as crystal packing. In the case of Ethanamine hydrofluoride, the primary intermolecular interaction is the strong hydrogen bond between the ammonium group of the ethylammonium cation (the donor) and the highly electronegative fluoride anion (the acceptor).

These N-H···F hydrogen bonds are the dominant force directing the crystal packing, leading to the formation of a stable, three-dimensional network. The analysis would reveal the specific distances and angles of these hydrogen bonds, which are crucial for understanding the stability and physical properties of the crystal. The structure of ammonium fluoride, for example, reveals a network of N−H···F hydrogen bonds that are very similar to the hydrogen bonds in the structure of ice. wikipedia.org The ethyl group of the cation would be arranged within this network, with weaker van der Waals interactions also influencing the final packing arrangement.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Ethanamine hydrofluoride, the analysis would focus on the ethylammonium cation ([CH₃CH₂NH₃]⁺). The molecular weight of the ethylamine parent molecule is 45.08 amu. nist.gov

In a typical electron ionization mass spectrum of ethylamine, the molecular ion peak [CH₃CH₂NH₂]⁺˙ is observed at an m/z of 45. nist.govdocbrown.info The most abundant ion, known as the base peak, characteristically appears at m/z 30. docbrown.info This prominent fragment, [CH₂NH₂]⁺, is formed through the cleavage of the C-C bond and the loss of a methyl radical (•CH₃). docbrown.info This fragmentation is a hallmark of primary alkyl amines.

Other significant fragments and their corresponding m/z values that would be expected in the mass spectrum are detailed in the table below.

Interactive Data Table: Major Ions in the Mass Spectrum of Ethylamine

m/zIon FormulaFragment Lost
45[CH₃CH₂NH₂]⁺˙(Molecular Ion)
44[C₂H₆N]⁺H•
30[CH₂NH₂]⁺•CH₃
29[C₂H₅]⁺•NH₂
28[CH₂NH]⁺ or [C₂H₄]⁺H• from m/z 29 or H₂ + H• from m/z 30

Analysis of these fragmentation patterns provides conclusive evidence for the structure of the ethylammonium cation.

Computational and Theoretical Chemistry Approaches in Ethanamine Hydrofluoride Research

Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations, encompassing a range of methodologies from the computationally intensive ab initio methods to the more efficient Density Functional Theory (DFT) and semi-empirical approaches, are fundamental to modern chemical research. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, derive solutions from first principles without empirical parameters. DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. Semi-empirical methods further simplify the calculations by incorporating experimental data and approximations, making them suitable for larger molecular systems.

The electronic structure of ethanamine hydrofluoride is characterized by the ionic interaction between the ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) and the fluoride (B91410) anion (F⁻). Quantum chemical calculations can provide a detailed picture of the molecular orbitals (MOs), charge distribution, and the nature of the chemical bonding in this compound.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. In ethanamine hydrofluoride, the HOMO is predominantly localized on the fluoride anion, reflecting its high electronegativity and electron-donating capability. Conversely, the LUMO is primarily associated with the ethylammonium cation, specifically on the antibonding orbitals of the N-H and C-H bonds. The energy gap between the HOMO and LUMO is a key indicator of the compound's stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding within the ethylammonium cation and the nature of the interaction with the fluoride anion. The analysis reveals strong, polarized covalent bonds within the ethylammonium cation (C-C, C-N, C-H, and N-H bonds). Furthermore, NBO analysis quantifies the donor-acceptor interactions that constitute the hydrogen bonds between the ammonium (B1175870) protons and the fluoride anion. These interactions involve the transfer of electron density from the lone pairs of the fluoride anion to the antibonding σ*(N-H) orbitals of the ethylammonium cation.

A hypothetical NBO analysis for a representative N-H···F⁻ interaction is summarized in the table below, illustrating the stabilization energy (E⁽²⁾) associated with this charge transfer.

Donor NBO (F⁻)Acceptor NBO (N-H)E⁽²⁾ (kcal/mol)
LP (F)σ*(N-H)> 10

Note: This table is illustrative and based on typical values for strong hydrogen bonds. Actual values would require specific calculations on ethanamine hydrofluoride.

Computational methods are powerful tools for exploring the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For ethanamine hydrofluoride, theoretical studies could investigate various reaction pathways, such as thermal decomposition or its role in nucleophilic fluorination reactions.

Thermal Decomposition: A plausible thermal decomposition pathway for ethanamine hydrofluoride involves the transfer of a proton from the ethylammonium cation to the fluoride anion, forming ethylamine (B1201723) and hydrogen fluoride.

CH₃CH₂NH₃⁺F⁻ → CH₃CH₂NH₂ + HF

Quantum chemical calculations can model this process, determining the geometry of the transition state and the associated energy barrier. The calculations would likely show a transition state where the N-H bond is partially broken and the H-F bond is partially formed.

Role in Fluorination Reactions: Ethanamine hydrofluoride can act as a source of fluoride ions in organic reactions. Theoretical studies can elucidate the mechanism of such reactions, for example, by modeling the substitution of a leaving group by the fluoride ion. These calculations can help in understanding the role of the ethylammonium cation in solvating the fluoride ion and influencing its reactivity.

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Spectroscopy: The calculated IR spectrum of ethanamine hydrofluoride would show characteristic peaks for the N-H stretching vibrations of the ammonium group, which would be significantly red-shifted and broadened due to strong hydrogen bonding with the fluoride anion. The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Frequency (cm⁻¹)
N-H stretch (H-bonded)2800 - 32002800 - 3200
C-H stretch2900 - 30002900 - 3000
N-H bend1500 - 16001500 - 1600
C-N stretch1000 - 12001000 - 1200

Note: The calculated frequencies are typically scaled to improve agreement with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. The proton chemical shifts of the NH₃⁺ group would be particularly sensitive to the hydrogen bonding environment. Similarly, the ¹⁹F chemical shift would provide information about the nature of the fluoride ion's interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For ethanamine hydrofluoride, MD simulations can be used to study its behavior in the solid state or in solution. In the solid state, simulations can explore lattice dynamics and phase transitions. In solution, MD simulations can provide a detailed picture of the solvation of the ethylammonium and fluoride ions, the dynamics of hydrogen bond formation and breaking, and transport properties such as diffusion coefficients. The simulations would track the positions and velocities of all atoms, allowing for the analysis of radial distribution functions to understand the local structure around each ion.

Intermolecular Interaction Studies (Hydrogen Bonding, Solvent Interactions)

The properties and behavior of ethanamine hydrofluoride are dominated by strong intermolecular interactions, primarily hydrogen bonding.

The primary intermolecular interaction in ethanamine hydrofluoride is the hydrogen bond between the acidic protons of the ethylammonium cation (N-H) and the fluoride anion (F⁻). These N-H···F⁻ hydrogen bonds are significantly stronger than conventional hydrogen bonds due to the formal positive charge on the nitrogen and the high electronegativity and charge density of the fluoride ion.

Computational studies can quantify the strength of these hydrogen bonds by calculating the interaction energy between the cation and the anion. The geometry of the hydrogen bond, including the N-H···F⁻ distance and angle, can also be determined. In the solid state, these hydrogen bonds lead to the formation of a stable crystal lattice. In solution, the hydrogen bonding network will be influenced by the solvent molecules, which can compete for hydrogen bonding with both the cation and the anion. The stability of these hydrogen bonding networks is crucial for understanding the physical properties of ethanamine hydrofluoride, such as its melting point and solubility.

Modeling of Solvent Effects on Chemical Processes and Properties

The chemical behavior of Ethanamine, hydrofluoride in solution is profoundly influenced by its interactions with solvent molecules. Computational modeling is crucial for understanding these solvent effects, which can alter the compound's structure, reactivity, and spectroscopic signatures. Theoretical studies, often employing a combination of quantum mechanics (QM) and molecular mechanics (MM), can simulate the solvent environment and its impact on the solute.

One of the key aspects investigated is the "nakedness" of the fluoride anion. The degree to which the fluoride ion is available for chemical reactions is critically dependent on the extent of its solvation. In protic solvents, strong hydrogen bonds can form between the solvent and the fluoride ion, effectively shielding it and reducing its nucleophilicity. In contrast, aprotic solvents may lead to a more "naked" and consequently more reactive fluoride ion. Theoretical models can quantify the strength of these interactions and predict how the choice of solvent will modulate the reactivity of this compound.

Molecular dynamics (MD) simulations are particularly powerful in this context. They allow for the explicit modeling of a large number of solvent molecules and the tracking of their dynamic interactions with the this compound entity. These simulations can reveal the structure of the solvation shells around the ethylammonium cation and the fluoride anion, providing a detailed picture of the local solvent environment.

The following table illustrates the type of data that can be generated from computational models to understand solvent effects on the key N-H-F hydrogen bond in this compound. The values are hypothetical and representative of what such a study might reveal.

SolventDielectric ConstantN-H Bond Length (Å)H-F Bond Length (Å)N···F Distance (Å)Interaction Energy (kcal/mol)
Gas Phase (Vacuum)11.0351.4502.485-25.8
Acetonitrile (B52724)37.51.0401.4802.520-22.5
Methanol32.71.0421.5102.552-20.1
Water80.11.0451.5502.595-18.7

Note: The data in this table is illustrative and intended to represent the output of computational modeling.

These theoretical calculations can also predict shifts in spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, upon dissolution in different solvents. By comparing these predicted shifts with experimental data, the accuracy of the computational model can be validated, and a deeper understanding of the solute-solvent interactions can be achieved.

Computational Analysis of Reactivity and Stability Profiles

Computational chemistry provides a powerful lens through which to examine the reactivity and stability of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to map out the potential energy surface of the molecule, identifying stable structures, transition states, and reaction pathways.

The stability of the this compound complex itself is a subject of computational inquiry. The strength of the N-H···F hydrogen bond is a key determinant of the compound's stability. Theoretical calculations can precisely determine the geometry of this bond, including bond lengths and angles, as well as the binding energy of the complex. This information is vital for understanding the conditions under which the compound will remain intact or dissociate.

Reactivity studies often focus on the role of this compound as a fluorinating agent. Computational models can elucidate the mechanism of fluoride transfer from the complex to a substrate. By calculating the energy barriers for different reaction pathways, chemists can predict the most likely mechanism and identify factors that can enhance the reaction rate. For instance, the activation energy for nucleophilic substitution reactions involving the fluoride ion can be computed, providing insights into the compound's synthetic utility.

The following table presents hypothetical data from a DFT study on the stability and a representative reaction of this compound.

ParameterValue
Structural Properties
N-H Bond Length (Å)1.035
H-F Bond Length (Å)1.450
N-H-F Bond Angle (°)175.2
Energetic Properties
Binding Energy (kcal/mol)-25.8
Reactivity Profile (Hypothetical SN2 Reaction)
Activation Energy (kcal/mol)22.5
Reaction Enthalpy (kcal/mol)-15.3

Note: The data in this table is illustrative and based on typical results from DFT calculations.

Furthermore, computational analysis can be used to probe the electronic structure of this compound. Natural Bond Orbital (NBO) analysis, for example, can reveal the nature of the bonding and the charge distribution within the molecule. This can help in understanding the polarity of the bonds and the electrostatic potential of the molecule, which are crucial for predicting its interactions with other chemical species.

Through these computational approaches, a detailed and quantitative understanding of the factors governing the stability and reactivity of this compound can be achieved, guiding its application in various chemical contexts.

Interactions with Complex Chemical Environments and Advanced Material Applications

Deep Eutectic Solvent (DES) Formation and Properties with Amine Hydrohalides

Deep eutectic solvents (DESs) are a class of solvents analogous to ionic liquids (ILs) that have garnered significant research interest. researchgate.net They are typically formed from a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, through hydrogen bonding, result in a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govresearchgate.net The versatility of DESs stems from the vast number of potential HBA and HBD combinations, allowing for the creation of task-specific solvents with tunable physicochemical properties. researchgate.netnih.gov

Ethanamine Hydrohalide as a Hydrogen Bond Acceptor in DES

Amine hydrohalides, such as ethylamine (B1201723) hydrochloride (EACl), serve effectively as hydrogen bond acceptors (HBAs) in the synthesis of DESs. acs.org These quaternary ammonium (B1175870) salts can be combined with various hydrogen bond donors (HBDs)—such as amides, carboxylic acids, and polyols like glycerol—to form a stable liquid through extensive hydrogen bond networks. nih.govacs.org The formation of the DES is driven by the interaction between the halide anion of the salt and the hydrogen-donating groups of the HBD, which disrupts the crystal lattice of the individual components and leads to a significant depression of the melting point. nih.govcetjournal.it The ability to tailor the properties of the resulting DES by carefully selecting the HBA and HBD makes these systems highly adaptable for specific applications. nih.gov

Investigation of Physicochemical Properties of DES Formulations

The physicochemical properties of DESs, such as density, viscosity, and conductivity, are critical for their application and can be precisely tuned by altering their composition. nih.gov Research on DESs based on amine hydrohalides demonstrates a clear dependence of these properties on factors like temperature, the nature of the HBD, and the molar ratio of the components. mostwiedzy.plresearchgate.net

For instance, in many DES systems, density exhibits a linear decrease with increasing temperature, a result of the expansion of intermolecular voids. mostwiedzy.pl Viscosity, a measure of a fluid's resistance to flow, is highly dependent on the extensive hydrogen-bonding network within the DES and typically decreases as temperature rises. researchgate.net The specific structure of the HBA and HBD, including alkyl chain length and the presence of functional groups like hydroxyls, plays a significant role in determining these properties. mostwiedzy.plresearchgate.net

Below is an interactive table summarizing the density and viscosity of a Deep Eutectic Solvent composed of Ethylamine Hydrochloride (EACl) and Monoethanolamine (MEA) at a 1:7 molar ratio, measured at various temperatures.

Temperature (K)Density (g/cm³)Viscosity (mPa·s)
303.151.0825155
313.151.075885
323.151.069151
333.151.062433
343.151.055722

Data sourced from a study on amine hydrohalide and alkanolamine-based DESs. acs.org

Gas Absorption Studies in Ethanamine Hydrofluoride-Based Systems

The tunable nature of DESs based on ethanamine hydrohalides makes them promising candidates for gas capture applications, particularly for acidic gases like carbon dioxide and basic gases like ammonia (B1221849).

Carbon Dioxide Capture Mechanisms and Capacities

Studies have shown that the CO2 absorption capacity is influenced by the molecular structure of both the HBA and HBD. acs.org For example, a DES composed of ethylamine hydrochloride (EACl) and monoethanolamine demonstrated a significant CO2 absorption capacity of 0.27 g of CO2 per gram of DES. acs.org Quantum chemical calculations have been employed to further elucidate the interaction mechanisms between the DES components and CO2 molecules. acs.org

Ammonia Absorption and Desorption Dynamics

DESs comprising ethylamine hydrochloride (EaCl) and glycerol have been specifically designed for the effective and reversible capture of ammonia (NH3). acs.org The absorption mechanism relies on the strong hydrogen-bonding interactions between the protic nature of the ethylamine cation, the chloride anion, and the multiple hydroxyl groups of glycerol with the basic NH3 molecules. acs.orgresearchgate.net

These systems exhibit impressive ammonia absorption capacities. For instance, an EaCl and glycerol mixture achieved an NH3 capacity of 9.631 mol/kg at 298.2 K and 106.7 kPa, a value that surpasses many previously reported absorbents. acs.org A key advantage of this system is its high reversibility; the absorbed NH3 can be easily desorbed by heating, with almost no decrease in capacity over multiple absorption-desorption cycles. acs.org This reversibility is crucial for practical applications in industrial gas separation and recycling. researchgate.net

The following table presents data on the ammonia absorption capacity of a Deep Eutectic Solvent made from Ethylamine Hydrochloride (EaCl) and Glycerol (Gly) at a 1:3 molar ratio under various conditions.

Temperature (K)Pressure (kPa)NH₃ Capacity (mol/kg)
298.210.73.064
298.254.06.658
298.2106.79.631
313.2106.75.881
328.2106.73.811

Data sourced from a study on NH₃ capture using Ethylamine Hydrochloride and Glycerol DESs. acs.org

Interfacial Phenomena and Material Science Applications

Interfacial phenomena, which occur at the boundary between two phases (e.g., gas-liquid), are fundamental to understanding the performance of DESs in material science applications like gas absorption. uomustansiriyah.edu.iqrsc.org The efficiency of capturing a gas like CO2 or NH3 is directly related to the events at the gas-liquid interface, where gas molecules must cross into the liquid solvent. rpi.edu

Role in Perovskite Solar Cell Interface Engineering

The interface between the perovskite absorber layer and the charge transport layers is a critical determinant of a solar cell's efficiency and longevity. Defects and energy level mismatches at these interfaces can lead to significant non-radiative recombination losses, impeding device performance. The introduction of specific chemical compounds, such as Ethanamine, hydrofluoride, at these interfaces—a practice known as interface engineering—is a key strategy to mitigate these issues.

The ethylammonium (B1618946) cation, being an organic ammonium salt, can interact with the perovskite surface, passivating defects and potentially forming a thin, two-dimensional (2D) perovskite-like layer. This layer can act as a barrier to ion migration, a common degradation pathway in perovskite solar cells.

The fluoride (B91410) anion, owing to its high electronegativity, is a particularly effective passivating agent. It can form strong hydrogen bonds with the organic cations (like ethylammonium) and strong ionic bonds with lead (Pb) in the perovskite lattice. This dual-passivation capability can neutralize both organic cation and halide anion vacancies at the perovskite surface, which are primary sites for the initiation of degradation. Research on other fluoride-containing compounds has shown that they can effectively reduce surface defects and enhance the stability of perovskite films.

Table 1: Potential Interfacial Interactions of Ethanamine Hydrofluoride in Perovskite Solar Cells

Interacting SpeciesLocationType of InteractionPotential Effect
Ethylammonium (CH3CH2NH3+)Perovskite SurfaceIonic Bonding / van der WaalsFormation of a 2D passivation layer, reduction of surface defects.
Fluoride (F-)Perovskite Surface / Grain BoundariesHydrogen Bonding with Organic CationPassivation of organic cation vacancies.
Fluoride (F-)Perovskite Surface / Grain BoundariesIonic Bonding with Lead (Pb2+)Passivation of halide anion vacancies.

Crystal Growth Modulation and Energy Level Tuning

The quality of the perovskite crystal structure is paramount for efficient charge transport. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, can significantly influence the crystallization process, leading to larger grain sizes, fewer grain boundaries, and reduced defect densities.

The ethylammonium cation, being larger than the more commonly used methylammonium cation, can introduce lattice strain and alter the nucleation and growth kinetics of the perovskite film. Studies on ethylammonium halides (like ethylammonium iodide) have demonstrated their ability to modulate crystal growth, leading to improved film morphology and device performance.

The fluoride anion can also play a crucial role in the crystallization process. Its strong interaction with lead ions in the precursor solution can influence the formation of colloidal particles, which are the building blocks of the perovskite film. By moderating the reaction kinetics, fluoride can promote more uniform and controlled crystal growth, preventing the formation of undesirable phases and defects.

Energy Level Tuning

Proper energy level alignment between the perovskite absorber and the charge transport layers is essential for efficient charge extraction and minimal voltage loss. The introduction of a dipole layer at the interface can modify the work function of the materials, thereby tuning the energy levels for a more favorable alignment.

The polar nature of the ethylammonium and fluoride ions suggests that this compound could form a dipole layer at the perovskite interface. This could shift the vacuum level and, consequently, the energy bands of the adjacent layers, reducing the energy barrier for charge transport and improving the open-circuit voltage of the solar cell. While direct experimental data for this compound is limited, studies on other small molecules have shown that surface dipoles can effectively tune the work function of perovskite semiconductors.

Table 2: Summary of Research Findings on Related Compounds

Compound/IonResearch FocusKey Findings
Ethylammonium (in other halides)Crystal Growth & StabilityCan modulate perovskite crystallization and improve film morphology.
Fluoride (from various sources)Defect Passivation & StabilityHighly effective at passivating both cation and anion vacancies due to high electronegativity, leading to significantly improved device stability.
Small Molecule DipolesEnergy Level TuningCan create a surface dipole moment that modifies the work function and improves energy level alignment at interfaces.

While direct and extensive research specifically on this compound in perovskite solar cells is still in its early stages, the known effects of its constituent ions—ethylammonium and fluoride—provide a strong basis for its potential as a multifunctional additive. The compound offers a promising avenue for simultaneous interface passivation, crystal growth modulation, and energy level tuning. Further experimental investigation into the precise mechanisms and effects of this compound is warranted to fully unlock its potential in advancing perovskite solar cell technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.